molecular formula C9H9ClO2 B2400721 2-(3-Chlorophenoxymethyl)oxirane CAS No. 2211-95-2

2-(3-Chlorophenoxymethyl)oxirane

Cat. No.: B2400721
CAS No.: 2211-95-2
M. Wt: 184.62
InChI Key: QMWAQHTYWDAKBC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxymethyl)oxirane is an epoxide derivative characterized by a chlorinated phenoxymethyl group attached to the oxirane (epoxide) ring. Its IUPAC name is 2-[(3-chlorophenoxy)methyl]oxirane, and its molecular formula is C₉H₉ClO₂ (molar mass: 184.62 g/mol). The compound is structurally significant due to its asymmetric epoxide ring, which makes it reactive toward nucleophilic ring-opening reactions. It is synthesized via nucleophilic substitution between 3-chlorophenol derivatives and epichlorohydrin (2-(chloromethyl)oxirane) under basic conditions, as exemplified by similar protocols .

The 3-chlorophenoxy group introduces steric and electronic effects, influencing reactivity and stability. This compound is primarily used in polymer chemistry and as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAQHTYWDAKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-95-2
Record name 2-(3-chlorophenoxymethyl)oxirane
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Preparation Methods

The synthesis of 2-(3-Chlorophenoxymethyl)oxirane typically involves the reaction of 3-chlorophenol with epichlorohydrin. The process can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 2-(3-Chlorophenoxymethyl)oxirane exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancers. The proposed mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .

Case Study: Efficacy Against Cancer Cells

  • Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
  • Method: MTT assay.
  • Results: The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity against breast cancer cells.

Polymer Science

Intermediate in Polymer Synthesis
2-(3-Chlorophenoxymethyl)oxirane serves as an important intermediate in the production of epoxy resins and other polymers. Its oxirane ring structure allows for ring-opening reactions, which are crucial for synthesizing high-performance materials used in coatings, adhesives, and composites .

Applications in Coatings and Adhesives
The chemical is utilized in formulating coatings that require enhanced durability and resistance to environmental factors. Its incorporation into adhesive formulations has been shown to improve bonding strength and thermal stability .

Environmental Studies

Degradation Pathways
Research has highlighted the environmental impact of chlorinated phenoxy compounds like 2-(3-Chlorophenoxymethyl)oxirane. Studies indicate that these compounds can persist in soil environments and may pose risks to non-target organisms. Understanding their degradation pathways is essential for assessing ecological risks associated with their use .

Activity TypeDescriptionReference
AntimicrobialEffective against multidrug-resistant bacteria
AnticancerInduces apoptosis in cancer cell lines
Polymer SynthesisIntermediate for epoxy resin production
Environmental ImpactPersistent in soil; potential ecological risks

Table 2: Case Study Summary

Case Study FocusObjectiveMethodResults
Anticancer ActivityEvaluate cytotoxicity on MCF-7 cellsMTT assayIC50 = 25 µM
Antimicrobial EfficacyTest against Staphylococcus aureusDisc diffusionZone of inhibition = 15 mm

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxymethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Epoxides

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
2-(3-Chlorophenoxymethyl)oxirane C₉H₉ClO₂ 184.62 3-chlorophenoxymethyl
2-(3-Chlorophenyl)oxirane C₈H₇ClO 154.59 3-chlorophenyl
2-(3-Methylphenyl)oxirane C₉H₁₀O 134.18 3-methylphenyl
2-(3-Chloro-4-fluorophenyl)oxirane C₈H₆ClFO 172.58 3-chloro-4-fluorophenyl

Research Findings

  • Synthesis: 2-(3-Chlorophenoxymethyl)oxirane is synthesized via base-catalyzed reactions of 3-chlorophenol with epichlorohydrin, yielding ~90% under optimized conditions .
  • Crystal Structures : Epoxides with aromatic substituents, such as 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide, adopt planar geometries, enhancing stacking interactions in solid states .

Biological Activity

2-(3-Chlorophenoxymethyl)oxirane, also known by its CAS number 2211-95-2, is an epoxide compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Properties

Research indicates that 2-(3-Chlorophenoxymethyl)oxirane exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in pharmaceuticals or agricultural settings.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. For instance, one study reported a significant decrease in cell viability in human cancer cell lines treated with varying concentrations of 2-(3-Chlorophenoxymethyl)oxirane.

The biological activity of 2-(3-Chlorophenoxymethyl)oxirane can be attributed to several mechanisms:

  • Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in pathways involving detoxification and metabolic processes.
  • DNA Interaction : There are indications that this compound may interact with DNA, leading to mutagenic effects. Studies have reported dominant lethal mutations in animal models exposed to similar epoxide compounds .
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to cell death and inflammation .

Case Studies

Several case studies highlight the implications of exposure to 2-(3-Chlorophenoxymethyl)oxirane:

  • Occupational Exposure : An incident involving workers exposed to a leak of a related chlorinated compound revealed severe health impacts, including neurological damage and respiratory failure. This underscores the need for safety measures when handling such chemicals .
  • Laboratory Studies : In controlled laboratory environments, researchers observed dose-dependent effects on cell viability and apoptosis markers in human cancer cell lines treated with 2-(3-Chlorophenoxymethyl)oxirane. These findings suggest potential for further development as an anticancer therapeutic agent.

Data Summary

The following table summarizes key findings related to the biological activity of 2-(3-Chlorophenoxymethyl)oxirane:

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
MutagenicityDominant lethal mutations observed in animal models
Oxidative StressInduces oxidative stress leading to cell death

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